
4-Chloro-3-fluorophenylboronic acid
Overview
Description
4-Chloro-3-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 4 and 3 positions, respectively. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-chloro-3-fluoroiodobenzene using a palladium catalyst and bis(pinacolato)diboron. The reaction typically occurs under mild conditions with a base such as potassium acetate in a solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to enhance efficiency and yield. These methods utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate or sodium hydroxide in solvents like ethanol or water.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted biphenyls and other aromatic compounds, depending on the reactants used in the coupling reactions .
Scientific Research Applications
Chemical Synthesis
4-Chloro-3-fluorophenylboronic acid serves as a crucial intermediate in organic synthesis. It is particularly useful in:
- Suzuki Coupling Reactions : This compound is commonly employed in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are essential in the development of various pharmaceuticals and agrochemicals .
- Synthesis of Boron-containing Compounds : It can be used to synthesize boron-containing heterocycles and other complex organic molecules, enhancing the diversity of chemical libraries for drug discovery .
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic applications:
- Antiviral and Antitumor Activity : Studies have shown that derivatives of phenylboronic acids exhibit significant antiviral and anticancer properties. For instance, they can be incorporated into nucleosides and amino acids, enhancing their biological activity against various viral infections and tumors .
- Drug Development : this compound is utilized in the synthesis of compounds targeting specific biological pathways, such as apoptosis and immune response modulation . This makes it a valuable asset in the development of new therapeutic agents.
Agrochemical Applications
This boronic acid derivative plays a role in the formulation of herbicides:
- Herbicide Intermediates : It is involved in synthesizing compounds like 6-(poly-substituted aryl)-4-aminopicolinate, which are effective herbicides. The ability to modify its structure allows for the development of targeted agrochemicals with improved efficacy and reduced environmental impact .
Material Science
In material science, this compound is used for:
- Polymer Synthesis : It can be incorporated into boron-containing polymers that exhibit unique mechanical and thermal properties, making them suitable for various applications including sensors and electronic devices .
- Crystal Engineering : The compound is used to create novel crystalline materials with specific optical or electronic properties, expanding the horizons of material design .
-
Antiviral Activity Study :
A study demonstrated that phenylboronic acids could inhibit viral replication by interfering with viral proteases. The incorporation of this compound into nucleoside analogs showed enhanced antiviral activity against HIV and HCV . -
Herbicide Development :
Research highlighted the synthesis of a new class of herbicides using this compound as an intermediate. These compounds exhibited selective toxicity towards specific weed species while being less harmful to crops, showcasing the potential for environmentally friendly agricultural practices .
Mechanism of Action
The mechanism by which 4-chloro-3-fluorophenylboronic acid exerts its effects is primarily through its role as a reactant in Suzuki-Miyaura coupling reactions. In these reactions, the boronic acid group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are specific to the reaction conditions and the nature of the reactants used.
Comparison with Similar Compounds
- 4-Fluorophenylboronic acid
- 4-Chlorophenylboronic acid
- 3-Chloro-4-fluorobenzeneboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
Comparison: 4-Chloro-3-fluorophenylboronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This dual substitution can influence the electronic properties of the compound, making it more versatile in certain chemical reactions compared to its mono-substituted counterparts . For instance, the presence of both electron-withdrawing groups can enhance the reactivity of the boronic acid in cross-coupling reactions, leading to higher yields and selectivity .
Biological Activity
4-Chloro-3-fluorophenylboronic acid (CAS Number: 137504-86-0) is a boronic acid derivative that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound is characterized by its ability to interact with various biological targets, making it a valuable reagent in pharmaceutical research.
- Molecular Formula : CHBClFO
- Molecular Weight : 174.37 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Melting Point : 242-247 °C
- LogP (octanol-water partition coefficient) : Approximately 1.55, indicating moderate lipophilicity which is favorable for biological activity .
Boronic acids, including this compound, are known to form reversible covalent bonds with diols, which can affect the activity of glycoproteins and other biomolecules. This property is particularly useful in the design of inhibitors for enzymes such as proteases and glycosidases. The presence of the chloro and fluoro substituents may enhance the compound's binding affinity and specificity towards certain biological targets.
Antitumor Activity
Research indicates that boronic acids can exhibit antitumor properties by inhibiting proteasome activity, which is crucial for protein degradation and cell cycle regulation. For instance, derivatives of boronic acids have been synthesized and tested for their ability to induce apoptosis in cancer cells .
Antiviral Properties
Boronic acids have been explored as antiviral agents, particularly against HIV and other viruses. The incorporation of boronic acids into nucleosides has shown potential in disrupting viral replication processes .
Enzyme Inhibition
This compound has been reported to inhibit various enzymes, including those involved in metabolic pathways related to cancer and inflammation. For example, its derivatives have demonstrated significant inhibition of serine proteases, which play a role in tumor progression .
Study on Antitumor Effects
In a study examining the effects of various boronic acids on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM. This suggests a promising role as a chemotherapeutic agent .
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 12 |
Control (DMSO) | MCF-7 | N/A |
Inhibition of Enzymatic Activity
A study focused on the inhibition of serine proteases demonstrated that this compound could effectively inhibit enzyme activity with an IC50 value of 15 nM, highlighting its potential as a therapeutic agent against diseases involving protease dysregulation .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 4-Chloro-3-fluorophenylboronic acid in cross-coupling reactions?
- Methodological Answer : The Suzuki-Miyaura coupling is the most widely used method for synthesizing arylboronic acids. For this compound, start with halogenated precursors (e.g., 4-chloro-3-fluorobromobenzene) and react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Optimize reaction conditions (temperature, solvent polarity) to enhance yield. Post-synthesis, purify via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹¹B NMR to confirm substituent positions and boron coordination. For example, the ¹¹B NMR peak typically appears at ~30 ppm for arylboronic acids.
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection to assess purity (>95% recommended for synthetic applications).
- X-ray Crystallography : For structural confirmation, use single-crystal X-ray diffraction. Software suites like SHELXL (via WinGX) refine crystallographic data to resolve bond lengths and angles .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at 0–6°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid group. Use amber glass vials to minimize light-induced degradation. Regularly monitor stability via TLC or NMR to detect dimerization (e.g., anhydride formation) .
Advanced Research Questions
Q. How can computational methods like DFT/B3LYP be applied to study the electronic properties of this compound?
- Methodological Answer :
- Geometry Optimization : Use Gaussian 09 with the B3LYP functional and 6-311++G(d,p) basis set to optimize the molecular structure.
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity. For example, electronegative substituents (Cl, F) lower the LUMO energy, enhancing electrophilic coupling.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation .
Q. What strategies resolve contradictions between experimental and computational data for this compound?
- Methodological Answer :
- Solvent Effects : Computational models often assume gas-phase conditions. Incorporate solvent models (e.g., PCM in Gaussian) to better align with experimental NMR or reactivity data.
- Impurity Analysis : Use mass spectrometry to detect trace byproducts (e.g., boroxines) that may skew experimental results.
- Validation via Vibrational Spectroscopy : Compare computed IR/Raman spectra (scaled by 0.961) with experimental data to identify discrepancies in substituent positioning .
Q. What role does steric hindrance play in the reactivity of this compound in Suzuki-Miyaura couplings?
- Methodological Answer :
- Steric Maps : Generate steric maps (e.g., using PyMOL) to quantify substituent bulk. The 3-fluoro and 4-chloro groups create steric hindrance, slowing transmetallation steps.
- Catalyst Optimization : Use bulky ligands (e.g., SPhos) to mitigate steric effects. Monitor reaction progress via in situ ¹⁹F NMR to track coupling efficiency.
- Competitive Experiments : Compare coupling rates with less-hindered analogs (e.g., 4-fluorophenylboronic acid) to isolate steric contributions .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMJQIHGBUKZEHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381055 | |
Record name | 4-Chloro-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137504-86-0 | |
Record name | 4-Chloro-3-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-3-fluorophenylboronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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